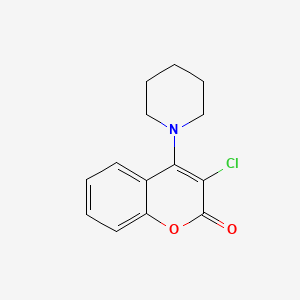
4-Chloro-1,3-dimethoxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1,3-dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthoic acid, characterized by the presence of chlorine and methoxy groups on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethoxy-2-naphthoic acid typically involves the chlorination of 1,3-dimethoxy-2-naphthoic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1,3-dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of naphthoquinones.
Coupling: Formation of biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Chloro-1,3-dimethoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Chloro-1,3-dimethoxy-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2-naphthoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-naphthoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,4-Dihydroxy-2-naphthoic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and biological activity.
Uniqueness
4-Chloro-1,3-dimethoxy-2-naphthoic acid is unique due to the combination of chlorine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H11ClO4 |
|---|---|
Poids moléculaire |
266.67 g/mol |
Nom IUPAC |
4-chloro-1,3-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
YMBIBPLUKYEVGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=CC=CC=C21)Cl)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
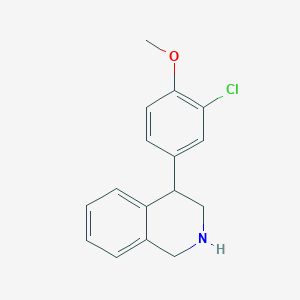
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
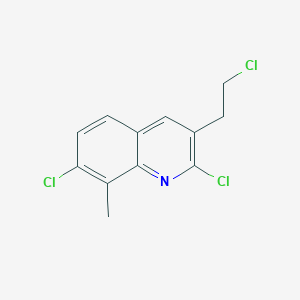
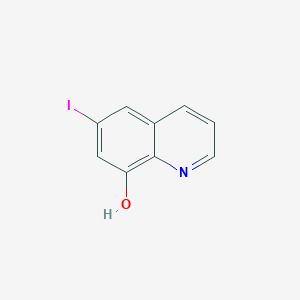



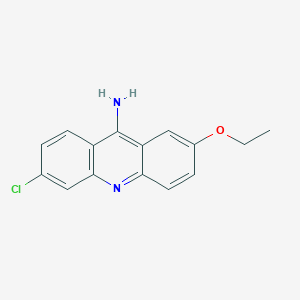
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

